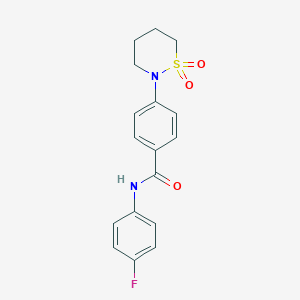
3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural components, including a benzenesulfonamide core, substituted with chloro and fluoro groups, and an imidazole ring attached via an ethyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions:
Formation of the Imidazole Intermediate: The synthesis begins with the preparation of the imidazole ring. This can be achieved through the condensation of 1-methylimidazole with thiophene-2-carboxaldehyde under acidic conditions.
Ethylation: The imidazole intermediate is then alkylated using an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Sulfonamide Formation: The ethylated imidazole is reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an aprotic solvent.
Major Products
Substitution: Products include derivatives with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the imidazole ring or the sulfonamide group.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition.
相似化合物的比较
Similar Compounds
4-chloro-3-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide: Similar structure but with different positions of chloro and fluoro groups.
3-chloro-4-fluoro-N-(2-(1-methyl-4-(pyridin-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
The unique combination of chloro and fluoro substituents, along with the thiophene-imidazole moiety, gives 3-chloro-4-fluoro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide distinct electronic and steric properties. These properties can lead to unique interactions with biological targets and distinct reactivity patterns in chemical synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-chloro-4-fluoro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2S2/c1-21-10-14(15-3-2-8-24-15)20-16(21)6-7-19-25(22,23)11-4-5-13(18)12(17)9-11/h2-5,8-10,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZODGAPFJHBERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)




![5-benzyl-2-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B2611855.png)







![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)
